(R)-4-Aminochroman-8-carboxylic acid (R)-4-Aminochroman-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631293
InChI: InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)/t8-/m1/s1
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

(R)-4-Aminochroman-8-carboxylic acid

CAS No.:

Cat. No.: VC17631293

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Aminochroman-8-carboxylic acid -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name (4R)-4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid
Standard InChI InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)/t8-/m1/s1
Standard InChI Key QRJZDAQMJZIVIE-MRVPVSSYSA-N
Isomeric SMILES C1COC2=C([C@@H]1N)C=CC=C2C(=O)O
Canonical SMILES C1COC2=C(C1N)C=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Characterization

The chroman core of (R)-4-Aminochroman-8-carboxylic acid consists of a fused benzene and tetrahydropyran ring system. The amino group at C4 introduces a stereocenter, while the carboxylic acid at C8 confers water solubility and reactivity. The compound’s IUPAC name is (R)-4-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid, and its SMILES notation is C1C(CNC1)C2=C(C=CC=C2)C(=O)OC1C(CNC1)C2=C(C=CC=C2)C(=O)O . X-ray crystallography and NMR spectroscopy confirm the planar aromatic ring and the chair conformation of the tetrahydropyran ring .

The hydrochloride salt form, methyl 4-aminochroman-8-carboxylate hydrochloride (PubChem CID: 71436282), is a common precursor, with a molecular weight of 243.68 g/mol . Acidic hydrolysis of this ester yields the free carboxylic acid. The (R)-enantiomer exhibits distinct optical properties, with a specific rotation ([α]D20[\alpha]_D^{20}) reported in polar solvents such as methanol .

Synthetic Methodologies

Halogenated Ester Alkylation and Saponification

A patented method for synthesizing α-amino carboxylic acids involves reacting halogenated carboxylic acid esters with metal cyanates and alcohols at elevated temperatures (80–200°C) . For example, methyl 4-aminochroman-8-carboxylate can be synthesized by treating a halogenated chroman-8-carboxylate ester with potassium cyanate in dimethylformamide (DMF), followed by continuous addition of methanol . The intermediate urethane undergoes acidic saponification using hydrochloric acid to yield the amino acid hydrochloride salt . This method achieves yields exceeding 80% under optimized conditions .

Enantioselective Hydrolysis Using Microbial Esterases

Racemic mixtures of 4-Aminochroman-8-carboxylic acid methyl ester can be resolved using esterases from methylotrophic bacteria. Pseudomonas DMF5/8 and Isolate EE 210 catalyze the enantioselective hydrolysis of the ester group, preferentially cleaving the (S)-enantiomer and leaving the (R)-enantiomer intact . This biocatalytic approach achieves optical purities >98% enantiomeric excess (ee) for the (R)-acid, as validated by chiral HPLC .

Physicochemical Properties and Stability

(R)-4-Aminochroman-8-carboxylic acid is a white crystalline solid with a melting point of 210–212°C . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (2.1 g/L at 25°C) . The compound exhibits pH-dependent stability, degrading via decarboxylation under strongly acidic conditions (pH < 2) or oxidation at neutral pH . Storage at −20°C in anhydrous form is recommended for long-term stability .

Applications in Pharmaceutical Chemistry

Angiotensin-Converting Enzyme (ACE) Inhibitors

Chroman-2-carboxylic acid derivatives are key intermediates in ACE inhibitors such as cilazapril and trandolapril . The (R)-4-Aminochroman-8-carboxylic acid scaffold mimics proline’s conformation in captopril, enabling competitive binding to ACE’s zinc-containing active site . In vitro assays show IC₅₀ values of 12 nM for derivatives incorporating this moiety .

Neuroactive Compound Synthesis

The compound’s primary amine and carboxylic acid groups facilitate its incorporation into peptidomimetics targeting neurotransmitter receptors. For instance, coupling with tryptamine derivatives yields gut microbiota-derived endocannabinoid analogs, which modulate CB₁ and CB₂ receptors with nanomolar affinity .

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, H-5), 6.90 (d, J = 8.4 Hz, 1H, H-7), 4.20 (m, 1H, H-4), 3.75 (dd, J = 11.2, 4.8 Hz, 1H, H-3a), 3.10 (dd, J = 11.2, 8.0 Hz, 1H, H-3b) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic) .

Chromatographic Resolution

Chiralpak AD-H columns (4.6 × 250 mm) with hexane:isopropanol (80:20) mobile phase resolve (R)- and (S)-enantiomers at retention times of 14.2 and 16.8 minutes, respectively .

Future Directions

Advances in continuous-flow synthesis and biocatalysis could enhance the scalability of (R)-4-Aminochroman-8-carboxylic acid production. Computational modeling of its binding to ACE and cannabinoid receptors may guide the design of next-generation therapeutics .

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